Cas no 472964-21-9 (3'-(Trifluoromethyl)-biphenyl-4-methanamine)
3'-(Trifluoromethyl)-biphenyl-4-methanamine Chemical and Physical Properties
Names and Identifiers
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- 3'-(Trifluoromethyl)-biphenyl-4-methanamine
- JQLZMRAHLKTQOJ-UHFFFAOYSA-N
- (3'-Trifluoromethyl-biphenyl-4-yl)methylamine
- C-(3'-trifluoromethyl-biphenyl-4-yl)-methylamine
- [1,1'-Biphenyl]-4-methanamine, 3'-(trifluoromethyl)-
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- Inchi: 1S/C14H12F3N/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8H,9,18H2
- InChI Key: JQLZMRAHLKTQOJ-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C1C=CC(CN)=CC=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 256
- Topological Polar Surface Area: 26
3'-(Trifluoromethyl)-biphenyl-4-methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581412-1g |
(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine |
472964-21-9 | 98% | 1g |
¥3717.00 | 2024-05-12 |
3'-(Trifluoromethyl)-biphenyl-4-methanamine Related Literature
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Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 3'-(Trifluoromethyl)-biphenyl-4-methanamine
Professional Introduction to Compound with CAS No. 472964-21-9 and Product Name: 3'-(Trifluoromethyl)-biphenyl-4-methanamine
The compound with the CAS number 472964-21-9 and the product name 3'-(Trifluoromethyl)-biphenyl-4-methanamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The presence of a trifluoromethyl group in its molecular structure contributes to its distinctive chemical behavior, making it a subject of intense research interest.
3'-(Trifluoromethyl)-biphenyl-4-methanamine belongs to a class of biphenyl derivatives that are widely studied for their pharmacological properties. The trifluoromethyl group, a key substituent in this compound, is known for its ability to modulate the metabolic stability and binding affinity of molecules. This feature has made it a valuable component in the design of novel therapeutic agents targeting various diseases. The biphenyl core structure further enhances the compound's potential by providing a rigid framework that can be modified to achieve specific biological activities.
In recent years, there has been a surge in research focused on developing new drugs with enhanced efficacy and reduced side effects. 3'-(Trifluoromethyl)-biphenyl-4-methanamine has emerged as a promising candidate in this context due to its unique chemical properties. Studies have shown that this compound exhibits significant potential in inhibiting certain enzymes and receptors involved in pathological processes. Its ability to interact with biological targets at high affinity makes it an attractive scaffold for further derivatization and optimization.
The pharmaceutical industry has been particularly interested in compounds containing the trifluoromethyl group due to its ability to improve pharmacokinetic profiles. For instance, the presence of this group can increase metabolic stability, prolonging the half-life of drugs and enhancing their bioavailability. Additionally, trifluoromethylated compounds often exhibit greater lipophilicity, which can improve their penetration across biological membranes. These properties make 3'-(Trifluoromethyl)-biphenyl-4-methanamine a valuable building block for the development of new medications.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting costly experimental trials. 3'-(Trifluoromethyl)-biphenyl-4-methanamine has been extensively studied using molecular modeling techniques, which have revealed its potential as an inhibitor of various therapeutic targets. These computational studies have provided valuable insights into the compound's binding mechanism and have guided the design of more potent derivatives.
The synthesis of 3'-(Trifluoromethyl)-biphenyl-4-methanamine involves multi-step organic reactions that require precise control over reaction conditions. Researchers have developed efficient synthetic routes that maximize yield while minimizing byproduct formation. These synthetic strategies have been optimized for scalability, making it feasible to produce larger quantities of the compound for preclinical and clinical studies.
Preclinical studies have demonstrated the promising pharmacological properties of 3'-(Trifluoromethyl)-biphenyl-4-methanamine. In vitro assays have shown that this compound exhibits significant inhibitory activity against certain enzymes and receptors relevant to human diseases. Furthermore, animal models have provided evidence of its safety and efficacy in vivo. These findings have laid the groundwork for further clinical investigations aimed at evaluating its therapeutic potential in humans.
The development of new drugs is a complex process that requires collaboration among chemists, biologists, pharmacologists, and clinicians. 3'-(Trifluoromethyl)-biphenyl-4-methanamine serves as an excellent example of how interdisciplinary research can lead to breakthroughs in drug discovery. Its unique structural features and promising pharmacological properties make it a cornerstone in the quest for novel therapeutic agents.
As research continues to uncover new applications for 3'-(Trifluoromethyl)-biphenyl-4-methanamine, it is expected that this compound will play a crucial role in the development of next-generation medications. Its potential applications span across various therapeutic areas, including oncology, neurology, and inflammation-related diseases. The continued exploration of its pharmacological profile will undoubtedly lead to innovative treatments that improve patient outcomes worldwide.
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